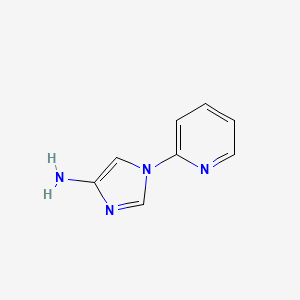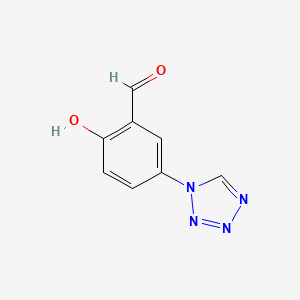
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is a unique organic compound that features both a hydroxyl group and a tetrazole ring attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. This reaction is often catalyzed by Lewis acids or amine salts . The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Hydroxy-5-tetrazol-1-yl-benzoic acid.
Reduction: 2-Hydroxy-5-tetrazol-1-yl-benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.
5-Tetrazolyl-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxy-5-aminobenzaldehyde: Similar structure but with an amino group instead of a tetrazole ring.
Uniqueness: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The tetrazole ring, in particular, provides enhanced stability and binding affinity to biological targets compared to other functional groups .
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H |
InChI Key |
RDLGAKSDKYJGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
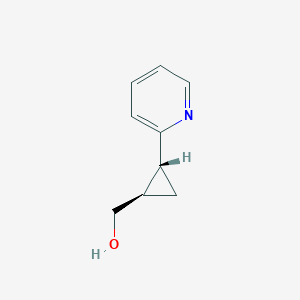
![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)
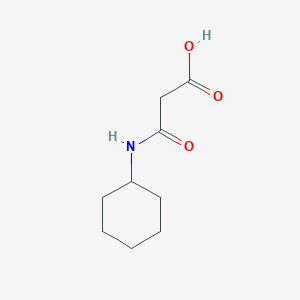
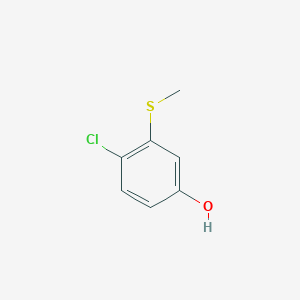
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
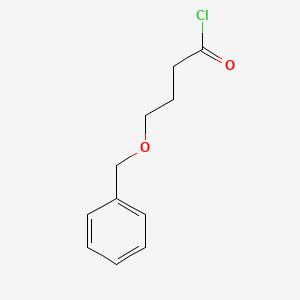
![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)
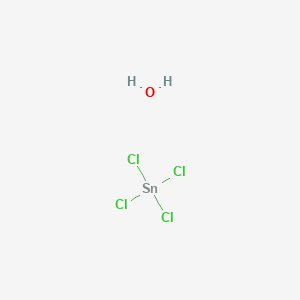

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)
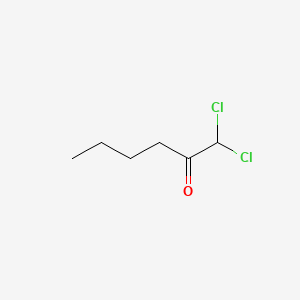
![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
